Cas no 1030809-98-3 (2-Methyl-6-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2,3,4,5-tetrahydropyridazin-3-one)
![2-Methyl-6-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2,3,4,5-tetrahydropyridazin-3-one structure](https://ja.kuujia.com/scimg/cas/1030809-98-3x500.png)
2-Methyl-6-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2,3,4,5-tetrahydropyridazin-3-one 化学的及び物理的性質
名前と識別子
-
- EN300-26608786
- Z164780324
- 2-methyl-6-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2,3,4,5-tetrahydropyridazin-3-one
- 1030809-98-3
- 2-Methyl-6-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2,3,4,5-tetrahydropyridazin-3-one
-
- インチ: 1S/C18H22N4O4S/c1-20-17(23)8-7-16(19-20)18(24)21-10-12-22(13-11-21)27(25,26)14-9-15-5-3-2-4-6-15/h2-6,9,14H,7-8,10-13H2,1H3/b14-9+
- InChIKey: YTXSYHATXKGWQC-NTEUORMPSA-N
- ほほえんだ: S(/C=C/C1C=CC=CC=1)(N1CCN(C(C2CCC(N(C)N=2)=O)=O)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 390.13617637g/mol
- どういたいしつりょう: 390.13617637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 727
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 98.7Ų
2-Methyl-6-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2,3,4,5-tetrahydropyridazin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26608786-0.05g |
2-methyl-6-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2,3,4,5-tetrahydropyridazin-3-one |
1030809-98-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-Methyl-6-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2,3,4,5-tetrahydropyridazin-3-one 関連文献
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
2-Methyl-6-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2,3,4,5-tetrahydropyridazin-3-oneに関する追加情報
Introduction to 2-Methyl-6-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2,3,4,5-tetrahydropyridazin-3-one (CAS No. 1030809-98-3) and Its Emerging Applications in Chemical Biology
2-Methyl-6-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2,3,4,5-tetrahydropyridazin-3-one, identified by its CAS number 1030809-98-3, represents a novel compound with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to the tetrahydropyridazine class of molecules, which has garnered considerable attention due to its versatile biological activities and structural framework. The presence of a piperazine moiety and a phenylethene sulfonyl group enhances its pharmacological relevance, making it a promising candidate for further exploration in drug discovery.
The structural composition of 2-Methyl-6-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2,3,4,5-tetrahydropyridazin-3-one is meticulously designed to interact with biological targets in a specific manner. The tetrahydropyridazine core is known for its ability to modulate various enzymatic and receptor systems, while the sulfonyl-piperazine derivative introduces additional binding affinity for proteins involved in neural and inflammatory pathways. Such structural features have positioned this compound as an intriguing subject for academic and industrial research.
Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of such molecules. Studies utilizing molecular docking simulations have suggested that 2-Methyl-6-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2,3,4,5-tetrahydropyridazin-3-one may exhibit inhibitory effects on enzymes associated with neurodegenerative disorders. These predictions are supported by preliminary experimental data demonstrating its interaction with key protein targets in cell culture models.
The phenylethene sulfonyl group, a distinctive feature of this compound, has been identified as a critical pharmacophore for its biological activity. This moiety is known to contribute to the compound's solubility and binding affinity, making it an excellent candidate for further optimization in drug design. Researchers are particularly interested in exploring how modifications to this group can enhance the compound's efficacy while minimizing potential side effects.
In the context of current pharmaceutical research, compounds like 2-Methyl-6-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2,3,4,5-tetrahydropyridazin-3-one are being evaluated for their potential in treating a variety of diseases. For instance, studies have indicated that derivatives of tetrahydropyridazine compounds may have applications in managing cardiovascular conditions by modulating angiotensin-converting enzyme (ACE) activity. The presence of the sulfonyl-piperazine structure suggests that this compound could follow a similar mechanism of action.
The synthesis of 2-Methyl-6-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2,3,4,5-tetrahydropyridazin-3-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including catalytic hydrogenation and protecting group strategies. These techniques not only improve the efficiency of synthesis but also enhance the scalability of production for future clinical trials.
One of the most compelling aspects of this compound is its potential as a scaffold for developing new therapeutic agents. By leveraging structure-based drug design principles, researchers can systematically modify key functional groups to enhance specific biological activities. The tetrahydropyridazine core, combined with the sulfonyl-piperazine derivative, provides a robust framework for such modifications. This flexibility has already led to several promising derivatives that show enhanced potency and selectivity in preclinical studies.
The pharmacokinetic properties of 2-Methyl-6-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2,3,4,5-tetrahydropyridazin-3-one are also under investigation. Initial studies suggest that it exhibits moderate bioavailability and reasonable metabolic stability in vivo. These characteristics are crucial for determining its suitability as a lead compound for further development into a clinical drug. Additionally, efforts are underway to evaluate its toxicity profile through comprehensive safety assessments.
The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like this one. HTS allows researchers to rapidly test thousands of molecules against various biological targets simultaneously. The identification of hits such as 2-Methyl-6-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2,3,4,5-tetrahydropyridazin-3-one through these screens underscores its significance as a potential therapeutic agent.
In conclusion, 2-Methyl -6-[ 4 - ( 2 - phenylethenesulfonylpiperazine - 1 - carbony l ) - 2 , 3 , 4 , 5 - tetrahydrop y ridazin - 3 - one ( CAS No . 10 30 809 - 98 - 3 ) is a structurally complex and biologically active compound with broad applications in pharmaceutical research . Its unique combination of functional groups makes it an attractive candidate for further exploration , particularly in addressing neurodegenerative and cardiovascular diseases . As research continues , this compound is poised to contribute significantly to the development of novel therapeutics .
1030809-98-3 (2-Methyl-6-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2,3,4,5-tetrahydropyridazin-3-one) 関連製品
- 1895315-36-2(2-(2-chloroquinolin-3-yl)-2-methylpropan-1-amine)
- 2839139-03-4(4-methyl-2-azabicyclo2.2.1heptane)
- 1797139-01-5(N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-3-carboxamide)
- 2098053-30-4(1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole)
- 2034253-23-9(2-cyclohexyl-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one)
- 2580100-06-5(rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate)
- 2137545-62-9(2-chloro-N-(2-ethynylphenyl)propanamide)
- 1339201-50-1(2-methyl-3-(oxolan-3-yl)propan-1-amine)
- 1369071-61-3(8-methoxyisoquinolin-1-amine)
- 1023301-84-9(Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride)




